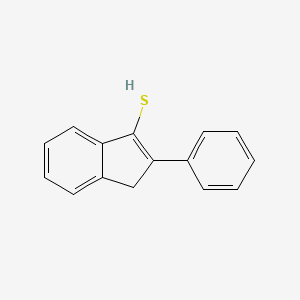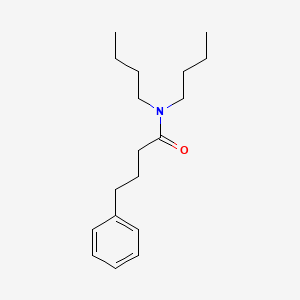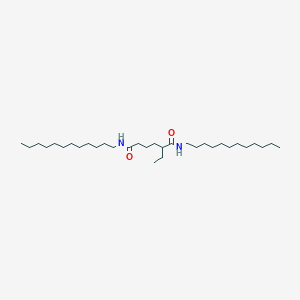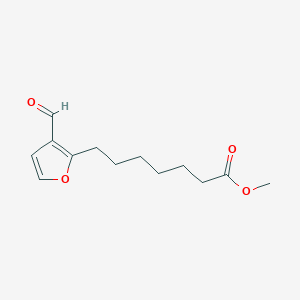
Methyl 7-(3-formylfuran-2-YL)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(3-formylfuran-2-yl)heptanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-formylfuran-2-yl)heptanoate typically involves the reaction of 3-formylfuran with heptanoic acid in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under reflux conditions in an organic solvent such as toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(3-formylfuran-2-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 7-(3-carboxyfuran-2-yl)heptanoic acid.
Reduction: 7-(3-hydroxyfuran-2-yl)heptanoate.
Substitution: 7-(3-bromofuran-2-yl)heptanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(3-formylfuran-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 7-(3-formylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-(3-formylfuran-2-yl)heptanoate can be compared with other similar compounds, such as:
Methyl 7-(4-formyl-3-furyl)heptanoate: This compound has a similar structure but with the formyl group attached to a different position on the furan ring.
Methyl 8-(furan-2-yl)-8-oxooctanoate: This compound has a similar backbone but with different functional groups attached to the furan ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61211-06-1 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 7-(3-formylfuran-2-yl)heptanoate |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)7-5-3-2-4-6-12-11(10-14)8-9-17-12/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
UTWHVSDGJIPFFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC1=C(C=CO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
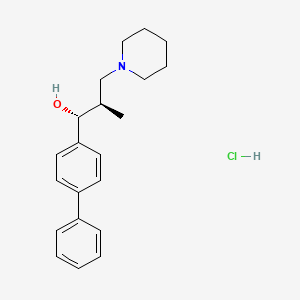
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
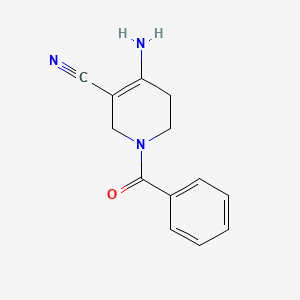
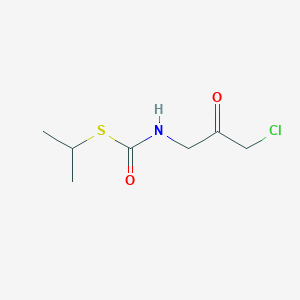

![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

